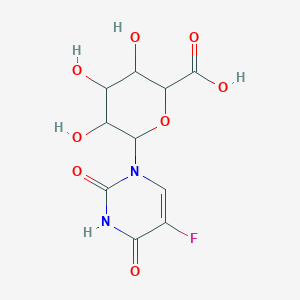
MTS-5-Glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MTS-5-Glucose, also known as 3-[2-(methanesulfonylsulfanyl)ethyl]-1-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea, is a compound with the molecular formula C10H20N2O8S2 and a molecular weight of 360.4044 g/mol . This compound is characterized by its unique structure, which includes a six-membered ring, multiple hydroxyl groups, and a sulfonate group. It is primarily used in biochemical assays and research due to its specific reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MTS-5-Glucose typically involves a multi-step reaction process. One common method starts with β-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate . The first step involves the reaction with diisopropylamine in N,N-dimethylformamide, followed by a reaction with triethylamine in methanol . These steps result in the formation of this compound through a series of intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
MTS-5-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in its structure, such as hydroxyl groups and a sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce this compound, particularly targeting the sulfonate group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, with reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or thiols. Substitution reactions can result in various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
MTS-5-Glucose has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays to study reaction mechanisms and kinetics.
Biology: In biological research, this compound is employed in cell viability assays, particularly in the MTS assay, where it serves as a substrate for dehydrogenase enzymes, leading to the formation of a colored formazan product
Medicine: It is used in medical research to study cellular metabolism and the effects of various drugs on cell viability and proliferation.
Industry: In industrial applications, this compound is used in the development of biochemical assays and diagnostic kits.
Mécanisme D'action
The mechanism of action of MTS-5-Glucose involves its role as a substrate in enzymatic reactions. In the MTS assay, for example, this compound is reduced by cellular dehydrogenase enzymes in the presence of phenazine methosulfate, leading to the formation of a colored formazan product . This reaction is used to measure cell viability and metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,6-Pentagalloyl glucose: This compound is a gallotannin and has been studied for its antimicrobial, anti-inflammatory, and antidiabetic properties.
Uniqueness of MTS-5-Glucose
This compound is unique due to its specific structure, which includes a sulfonate group and multiple hydroxyl groups. This structure allows it to participate in a variety of chemical reactions and makes it particularly useful in biochemical assays like the MTS assay. Its ability to be reduced by cellular enzymes to form a colored product is a key feature that distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C10H20N2O8S2 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1-(2-methylsulfonylsulfanylethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17) |
Clé InChI |
UHSWDDMEGXWJSC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)
![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)
![N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12295167.png)


